3-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide is a chemical compound that features a combination of chlorophenyl, sulfanyl, nitrophenyl, and propanehydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide typically involves the reaction of 4-chlorothiophenol with 3-bromopropanoic acid to form 3-[(4-chlorophenyl)sulfanyl]propanoic acid . This intermediate is then reacted with hydrazine hydrate to produce 3-[(4-chlorophenyl)sulfanyl]propanehydrazide. Finally, the condensation of this product with 2-nitrobenzaldehyde under acidic conditions yields the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis procedures while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to oxidative stress or enzyme inhibition. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3-[(4-chlorophenyl)sulfanyl]propanoic acid: Shares the chlorophenyl and sulfanyl groups but lacks the nitrophenyl and hydrazide components.
2-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide: Similar structure but with an acetohydrazide group instead of a propanehydrazide group.
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C16H14ClN3O3S |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(E)-(2-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C16H14ClN3O3S/c17-13-5-7-14(8-6-13)24-10-9-16(21)19-18-11-12-3-1-2-4-15(12)20(22)23/h1-8,11H,9-10H2,(H,19,21)/b18-11+ |
InChI Key |
PSHRZTODPILUIP-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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